Imidazo[1,2-a]pyridin-7-ylboronic acid
Description
Foundational Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Organic and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a bicyclic 5-6 membered heterocyclic system containing a bridgehead nitrogen atom. nih.govambeed.com This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved pharmaceutical agents. rsc.orgmdpi.com Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets such as enzymes and receptors. google.com
The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive and well-documented. nih.govrsc.org Marketed drugs containing this core demonstrate its versatility in treating a range of conditions. For instance, Zolpidem is a widely prescribed hypnotic for insomnia, Alpidem has been used as an anxiolytic, and Olprinone is utilized in the treatment of acute heart failure. mdpi.comresearchgate.net Furthermore, this scaffold is the basis for compounds investigated for anticancer, anti-inflammatory, antiviral, antibacterial, and antituberculosis activities. nih.govrsc.orgmdpi.comnih.gov The development of novel kinase inhibitors for cancer therapy, such as those targeting PI3K/mTOR and c-Met, has also prominently featured the imidazo[1,2-a]pyridine framework. nih.govnih.gov
The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with numerous methods available to chemists. Classical approaches often involve the condensation of 2-aminopyridines with α-haloketones. youtube.com More contemporary and efficient strategies include multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, as well as transition metal-catalyzed cyclizations and C-H functionalization approaches. youtube.comyoutube.com
Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Zolpidem | Hypnotic (Insomnia) |
| Alpidem | Anxiolytic |
| Olprinone | Acute Heart Failure |
| Zolimidine | Gastroprotective |
| Saripidem | Anxiolytic |
The Boronic Acid Moiety: A Key Functional Group in Advanced Chemical Synthesis
A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. This functional group has become indispensable in modern organic synthesis due to its unique properties and reactivity. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of other functional groups.
The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.comyoutube.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.gov The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals and functional materials. nih.govnih.gov The catalytic cycle typically involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Beyond cross-coupling reactions, boronic acids are also utilized as protecting groups for diols and in the formation of sensors, particularly for carbohydrates, due to their ability to form reversible covalent complexes with diols.
Research Landscape of Imidazo[1,2-a]pyridin-7-ylboronic Acid: Scope and Current Perspectives
This compound is a specific isomer within the family of imidazo[1,2-a]pyridine boronic acids. While extensive research has been published on the broader class of imidazo[1,2-a]pyridine derivatives and the utility of boronic acids in general, specific in-depth studies focusing exclusively on the 7-ylboronic acid isomer are less prevalent in the literature compared to its 6-yl and 3-yl counterparts. nih.govuni.luresearchgate.netsigmaaldrich.com
However, the commercial availability of this compound indicates its role as a valuable synthetic intermediate. dundee.ac.uk Researchers can acquire this compound to incorporate the imidazo[1,2-a]pyridine-7-yl fragment into larger, more complex molecules. Its primary application is anticipated to be in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to generate a diverse library of 7-substituted imidazo[1,2-a]pyridines.
The strategic placement of the boronic acid at the 7-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. By synthesizing derivatives with different substituents at this position, medicinal chemists can probe the binding pockets of biological targets and optimize the pharmacological properties of lead compounds. Given the established importance of the imidazo[1,2-a]pyridine core in kinase inhibitors, it is plausible that this compound serves as a key starting material in the development of novel inhibitors for targets such as PI3K, c-Met, and other kinases implicated in cancer and other diseases. nih.govnih.gov
Future research will likely see the expanded use of this compound in the synthesis of novel therapeutic agents and functional materials. The development of new catalytic methods that can directly and selectively install a boronic acid group at the 7-position of the imidazo[1,2-a]pyridine ring is also an area of ongoing interest, as it would provide more efficient access to this and related building blocks.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| Appearance | Solid |
Data sourced from chemical supplier catalogs. dundee.ac.uk
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDIUJKHVKGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN2C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridin 7 Ylboronic Acid and Its Functionalized Analogues
Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Ring System
The formation of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry, with several robust methods available for its construction. These approaches offer access to a wide range of substituted analogues, which are essential for creating functionalized boronic acids.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. mdpi.combeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid such as scandium triflate or perchloric acid. nih.gov
The versatility of the GBB reaction allows for the incorporation of various substituents on the imidazo[1,2-a]pyridine core by simply changing the starting materials. For the synthesis of precursors to 7-substituted analogues, a 4-substituted-2-aminopyridine can be employed. The general scheme for the GBB reaction is depicted below:
Scheme 1: General Groebke–Blackburn–Bienaymé reaction for the synthesis of substituted imidazo[1,2-a]pyridines.
The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine (B139424) and the aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and tautomerization yield the final imidazo[1,2-a]pyridine product. The reaction conditions are typically mild, and a variety of functional groups are tolerated. nih.gov
Cyclization Approaches from 2-Aminopyridines and Carbonyl Precursors
A classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine ring system is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. nanobioletters.com This approach, often referred to as the Tschitschibabin reaction, provides a direct route to the scaffold. The reaction involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration.
To obtain a 7-substituted imidazo[1,2-a]pyridine, a 4-substituted-2-aminopyridine is typically used as the starting material. For instance, the reaction of a 4-substituted-2-aminopyridine with an α-bromoketone is a common strategy. nanobioletters.com
| Starting 2-Aminopyridine | Carbonyl Precursor | Product | Reference |
| 4-Bromo-2-aminopyridine | α-Bromoacetophenone | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | nanobioletters.com |
| 4-Methyl-2-aminopyridine | Ethyl bromopyruvate | Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | nih.gov |
Various catalysts can be employed to promote this cyclization, including copper silicate, which offers an efficient and reusable catalytic system. nanobioletters.com The reaction is generally tolerant of a range of substituents on both the 2-aminopyridine and the carbonyl precursor, allowing for the synthesis of a diverse library of imidazo[1,2-a]pyridines.
Regioselective Synthesis of Imidazo[1,2-a]pyridines
The regioselectivity of the synthesis is crucial for obtaining the desired 7-substituted imidazo[1,2-a]pyridine precursors. When using substituted 2-aminopyridines, the cyclization can potentially lead to different regioisomers. However, in the case of 4-substituted-2-aminopyridines, the cyclization generally proceeds with high regioselectivity to afford the 7-substituted imidazo[1,2-a]pyridine.
For instance, a highly regioselective, acid-catalyzed, three-component cascade reaction of 2-aminopyridine, and 3-phenylpropiolaldehyde has been developed for the construction of imidazo[1,2-a]pyridines. rsc.org While this specific example leads to a 2-substituted product, the principles of regiocontrol can be applied to syntheses targeting other positions by appropriate choice of starting materials.
Introduction and Derivatization of the Boronic Acid Functionality
Once the appropriately functionalized imidazo[1,2-a]pyridine scaffold is in hand, the next critical step is the introduction of the boronic acid or a boronic ester group at the C7 position. This can be achieved through either direct borylation of a C-H bond or, more commonly, through the functionalization of a pre-installed leaving group, such as a halogen.
Direct Borylation Methods
Direct C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters, offering an atom-economical alternative to traditional methods. Iridium-catalyzed C-H borylation is a prominent method in this regard. nih.govrsc.org This reaction typically employs an iridium catalyst, such as [Ir(cod)Cl]2, in the presence of a bidentate ligand and a boron source like bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin). researchgate.netnih.gov
While direct C-H borylation of imidazo[1,2-a]pyridines has been reported, the regioselectivity is highly dependent on the substitution pattern of the ring system. For an unsubstituted imidazo[1,2-a]pyridine, borylation often occurs at the C3 position. Achieving selective borylation at the C7 position would likely require a directing group or a specific substitution pattern that electronically and sterically favors this position. While a potentially viable route, specific examples of direct C7 borylation of imidazo[1,2-a]pyridines are not extensively documented.
Functionalization of Halogenated Imidazo[1,2-a]pyridines
A more established and reliable method for the synthesis of Imidazo[1,2-a]pyridin-7-ylboronic acid involves the functionalization of a 7-halo-imidazo[1,2-a]pyridine, most commonly 7-bromoimidazo[1,2-a]pyridine. This intermediate can be readily prepared through the cyclization of 4-bromo-2-aminopyridine with an appropriate carbonyl precursor. nanobioletters.com
The conversion of the 7-bromo substituent to a boronic acid or ester is typically achieved through a palladium-catalyzed Miyaura borylation reaction. This reaction involves the coupling of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base.
Scheme 2: Synthesis of this compound pinacol (B44631) ester via Miyaura borylation of 7-bromoimidazo[1,2-a]pyridine.
The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid if required. The Miyaura borylation is known for its high functional group tolerance and generally provides good to excellent yields.
| Catalyst | Ligand | Base | Solvent | Diboron Reagent | Product |
| PdCl2(dppf) | dppf | KOAc | Dioxane | B2pin2 | This compound pinacol ester |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene | B2pin2 | This compound pinacol ester |
The choice of catalyst, ligand, base, and solvent can be crucial for the success of the reaction and may need to be optimized for specific substrates.
Catalytic Approaches in Imidazo[1,2-a]pyridine Functionalization
The functionalization of the imidazo[1,2-a]pyridine ring system is heavily reliant on catalytic strategies that enable precise and efficient modification at various positions. rsc.org Transition metal catalysis, in particular, has been instrumental in developing methods for creating carbon-carbon and carbon-heteroatom bonds. rsc.org While significant attention has been given to the C3 position due to its electron-rich character, methods for functionalizing other sites, such as C6, C7, and C8, are crucial for expanding the structural diversity of this scaffold. bohrium.comrsc.org These catalytic approaches range from well-established palladium-catalyzed cross-couplings to copper-catalyzed transformations and modern metal-free and photoredox-catalyzed reactions. bohrium.comacs.orgmedjchem.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis stands as a cornerstone for the synthesis and functionalization of imidazo[1,2-a]pyridines. acs.orgnih.gov Its versatility allows for a wide array of cross-coupling reactions that are fundamental to modern synthetic organic chemistry. These reactions provide powerful tools for constructing complex molecules from readily available precursors under relatively mild conditions. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, which involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. researchgate.net This reaction is central to the functionalization of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of aryl, heteroaryl, or vinyl groups. ingentaconnect.comingentaconnect.com
The synthesis of functionalized imidazo[1,2-a]pyridines can be achieved by coupling various boronic acids with halogenated imidazo[1,2-a]pyridines. For instance, research has demonstrated the functionalization of the 3- and 6-positions of the imidazo[1,2-a]pyridine core using Suzuki-Miyaura reactions. ingentaconnect.comingentaconnect.com In one approach, a polymer-bound 3-iodoimidazo[1,2-a]pyridine (B1311280) was treated with different boronic acids under microwave irradiation to yield 3-substituted products. ingentaconnect.com Similarly, the 6-position has been functionalized using this cross-coupling method. ingentaconnect.com The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent, with systems like Pd(PPh₃)₄ in combination with bases such as Na₂CO₃ or Ba(OH)₂ in DME or THF being effective. researchgate.net
Conversely, an appropriately substituted imidazo[1,2-a]pyridinylboronic acid, such as the title compound, can serve as the organoboron partner in a Suzuki coupling to be attached to other molecular fragments. The reaction is noted for its tolerance of a wide variety of functional groups and has been optimized for both solution-phase and solid-phase synthesis. ingentaconnect.commdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Imidazo[1,2-a]pyridine Functionalization
| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Polymer-bound 3-iodoimidazo[1,2-a]pyridine + various boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Microwave | 3-Functionalized imidazo[1,2-a]pyridines | Not specified | ingentaconnect.com |
| Polymer-bound 6-bromoimidazo[1,2-a]pyridine (B40293) + Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Microwave, DME, 150 °C, 10 min | Polymer-bound 6-phenylimidazo[1,2-a]pyridine | Not specified | ingentaconnect.com |
| 2-Substituted-3-iodoimidazo[1,2-a]pyridines + Arylboronic acids | Pd(PPh₃)₄ / various bases | DME or THF | 2,3-Disubstituted imidazo[1,2-a]pyridines | Optimized yields | researchgate.net |
| Imidazo[1,2-a]pyridine + Aryl boronic acids | (SIPr)Pd(allyl)Cl / K₂CO₃ | Microwave, 1h | 3-Arylimidazo[1,2-a]pyridines | Good to excellent | medjchem.com |
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials like organohalides. nih.gov Palladium-catalyzed C-H arylation and alkenylation enable the direct formation of C-C bonds at specific positions on the imidazo[1,2-a]pyridine ring. nih.govresearchgate.net
Research has shown that the C3 position of imidazo[1,2-a]pyridines can be selectively arylated and alkenylated. A direct and regioselective palladium/copper-catalyzed intermolecular oxidative coupling of imidazo[1,2-a]pyridines with various alkenes has been developed, providing a green route to 3-alkenylimidazo[1,2-a]pyridine derivatives in high yields. researchgate.net Similarly, direct C-H arylation with aryl halides has been successfully achieved. medjchem.comresearchgate.net For example, using a phosphine-free palladium catalyst, 2-phenyl-imidazo[1,2-a]pyridine can be arylated at the C3 position with aryl iodides. researchgate.net These methods often demonstrate high regioselectivity and tolerate a range of functional groups on both coupling partners. researchgate.netresearchgate.net
An efficient one-pot procedure for the selective functionalization at the C3 and C6 positions of the related imidazo[1,2-a]pyrazine (B1224502) scaffold has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation or vinylation. nih.gov This highlights the power of combining different catalytic strategies to build molecular complexity.
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis and functionalization of N-heterocycles. acs.orgorganic-chemistry.org Copper-catalyzed reactions have been successfully applied to construct the imidazo[1,2-a]pyridine core and to introduce various functional groups.
One notable application is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines. A straightforward method involves the reaction of 2-aminopyridines and propiolate derivatives catalyzed by Cu(OAc)₂ in the presence of air, producing functionalized imidazo[1,2-a]pyridines in excellent yields. acs.org Another approach utilizes a CuI-catalyzed aerobic oxidative reaction between 2-aminopyridines and acetophenones. organic-chemistry.org A rapid and eco-friendly conversion of pyridines to imidazo[1,2-a]pyridines has also been achieved through a copper-catalyzed aerobic dehydrogenative cyclization with ketone oxime esters. nih.govacs.org
Furthermore, a copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This reaction is highly versatile for constructing various substituted imidazo[1,2-a]pyridines. organic-chemistry.org These copper-catalyzed methods are valued for their operational simplicity, use of air as a green oxidant, and broad substrate scope. acs.orgorganic-chemistry.org
Table 2: Selected Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
| Reactants | Catalyst/Oxidant | Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Benzaldehydes, 2-aminopyridines, propiolate derivatives | Cu(OAc)₂ / Air | Not specified | Functionalized imidazo[1,2-a]pyridines | Three-component cascade reaction | acs.org |
| 2-Aminopyridines, Acetophenones | CuI / Air | Not specified | Imidazo[1,2-a]pyridines | Broad functional group compatibility | organic-chemistry.org |
| Pyridine, Ketone oxime esters | Copper catalyst / Air | Not specified | Imidazo[1,2-a]pyridines | Rapid, environmentally friendly | nih.govacs.org |
| Aminopyridines, Nitroolefins | CuBr / Air | DMF, 80 °C | Functionalized imidazo[1,2-a]pyridines | One-pot procedure, up to 90% yield | organic-chemistry.org |
Metal-Free and Photoredox Catalysis for C-H Functionalization
In the quest for greener and more sustainable synthetic methods, metal-free and photoredox-catalyzed reactions have gained significant traction. bohrium.comnih.gov These approaches often proceed under mild conditions, utilizing visible light as a renewable energy source to activate substrates and promote bond formation, thereby avoiding the use of potentially toxic and expensive transition metals. nih.govresearchgate.net
Significant progress has been made in the direct C-H functionalization of imidazo[1,2-a]pyridines using these modern techniques. bohrium.comrsc.org Visible-light-induced reactions have enabled a variety of transformations at the C3 position. For instance, the first metal-free C-H thiocyanation of imidazo[1,2-a]pyridines was developed using eosin (B541160) Y as a photocatalyst and air as a green oxidant. nih.gov This methodology was also extended to achieve selenocyanation and trifluoromethylthiolation. nih.gov
Photoredox catalysis has also facilitated C3-arylation, C3-aminoalkylation, and perfluoroalkylation. nih.govmdpi.com One method for perfluoroalkylation involves the visible-light-induced reaction of imidazo[1,2-a]pyridines with perfluoroalkyl iodides via photoactive electron donor-acceptor (EDA) complexes at room temperature, achieving moderate to excellent yields. nih.govmdpi.com Transition-metal-free conditions have also been developed for reactions such as C3 iodination, providing an environmentally friendly method with a wide substrate scope. bohrium.com These innovative strategies represent a significant step towards the efficient and sustainable construction of complex imidazo[1,2-a]pyridine derivatives. researchgate.net
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net This technology has been effectively applied to the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. sciforum.nettandfonline.comijpsr.com
Microwave irradiation has been shown to enhance the efficiency of various synthetic transformations. For example, a simple and efficient method for the C-3 formylation of imidazo[1,2-a]pyridines uses a mixture of DMF and POCl₃ in PEG-400 as a green reaction medium under microwave irradiation, resulting in high yields and short reaction times. tandfonline.com The synthesis of the imidazo[1,2-a]pyridine core itself can be significantly expedited; condensation between 2-aminopyridine and phenacyl bromide derivatives under microwave irradiation can be completed in as little as 60 seconds with yields up to 99%. researchgate.net
Furthermore, microwave assistance has been successfully integrated with catalytic cross-coupling reactions. The Suzuki-Miyaura coupling to functionalize the 3- and 6-positions of imidazo[1,2-a]pyridines on a solid phase was achieved rapidly under microwave conditions. ingentaconnect.comingentaconnect.com Direct C-H arylation of imidazo[1,2-a]pyridines with aryl halides, catalyzed by a palladium complex, was accomplished in just one hour under microwave irradiation, affording products in good to excellent yields. medjchem.com The use of microwave heating thus provides a powerful tool for the rapid and efficient generation of libraries of functionalized imidazo[1,2-a]pyridine analogues. sciforum.net
Reactivity Profiles and Mechanistic Elucidation of Imidazo 1,2 a Pyridin 7 Ylboronic Acid Reactions
General Reactivity of Organoboron Compounds in Imidazo[1,2-a]pyridine (B132010) Systems
The imidazo[1,2-a]pyridine system exhibits distinct reactivity patterns, largely governed by its electronic properties. The C-3 position is notably electron-rich and nucleophilic, making it a primary site for C-H functionalization reactions such as arylation, amination, and sulfonylation. nih.gov Organoboron compounds, especially boronic acids, are pivotal reagents for creating new carbon-carbon bonds with this heterocyclic system.
The most prominent reaction involving organoboron compounds is the Suzuki-Miyaura cross-coupling, where a boronic acid (or its ester derivative) couples with an organic halide. researchgate.netlibretexts.org In the context of the imidazo[1,2-a]pyridine scaffold, this can involve either using a halogenated imidazo[1,2-a]pyridine with an arylboronic acid or, as is the focus here, using an imidazo[1,2-a]pyridine boronic acid with an aryl halide.
Beyond standard cross-coupling, boronic acids participate in other transformations. A notable example is the catalyst-free, three-component Petasis-like reaction for the C-3 arylomethylation of imidazo[1,2-a]pyridines. nih.gov This reaction utilizes the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid. The efficiency of such reactions can be influenced by the electronic nature of the boronic acid; electron-donating groups on the boronic acid's aryl ring generally lead to good to excellent yields, whereas strongly electron-withdrawing groups can diminish or even prevent product formation. nih.gov This suggests that electron density on the boron-bearing aryl group is crucial for the key aryl migration step in the mechanism. nih.gov However, a potential limitation in reactions with boronic acids is the risk of protodeboronation, particularly for electron-deficient arylboronic acids. nih.gov
Detailed Mechanistic Pathways of Cross-Coupling Reactions
Cross-coupling reactions are fundamental for synthesizing complex molecules, and the Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds. researchgate.netmdpi.com
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. When coupling Imidazo[1,2-a]pyridin-7-ylboronic acid with an organic halide (Ar-X), the mechanism follows three primary steps: libretexts.orgyoutube.com
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the organic halide (Ar-X). This step breaks the carbon-halogen bond and forms a new organopalladium(II) intermediate, where the palladium center's oxidation state increases from 0 to +2. libretexts.orgyoutube.com
Transmetalation : This is the crucial step where the organic fragment is transferred from boron to palladium. youtube.com this compound is first activated by a base (e.g., K₃PO₄, K₂CO₃), forming a more nucleophilic borate (B1201080) species. libretexts.orgyoutube.com This borate then reacts with the Pd(II) intermediate from the previous step. The imidazo[1,2-a]pyridinyl group displaces the halide on the palladium center, forming a new diorganopalladium(II) complex. libretexts.org
Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the imidazo[1,2-a]pyridinyl group) on the palladium complex couple together, forming the desired biaryl product. libretexts.org This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The reductive elimination step is often favored by the use of sterically bulky ligands on the palladium catalyst. ulakbim.gov.tr
Catalytic Cycle of Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. youtube.com
Catalyst System : While various transition metals can be used, palladium complexes remain the most effective and widely used catalysts for this reaction. researchgate.net The use of stable and highly active precatalysts, such as (SIPr)Pd(allyl)Cl, where SIPr is an N-heterocyclic carbene (NHC), can lead to excellent yields in short reaction times, even under microwave irradiation. medjchem.com
Ligands : Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are particularly effective for coupling challenging nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst inhibition by basic nitrogen atoms present in substrates like aminopyridines. organic-chemistry.org N-heterocyclic carbenes (NHCs) represent another important class of ligands, offering high thermal stability and forming robust catalysts that can exert significant steric pressure on the metal center, which can facilitate the reductive elimination step. ulakbim.gov.tr
Base and Solvent : The base is not merely an additive but a crucial component of the reaction, required to activate the boronic acid for transmetalation. acs.org The choice of base and its concentration can significantly affect the reaction yield. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). acs.orgnih.gov The solvent system, often a mixture of an organic solvent like dioxane or DMF with water, also plays a key role in solubilizing the various components of the reaction. nih.gov
| Catalyst/Ligand | Base | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acid | 99 | organic-chemistry.org |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Amino-2-chloropyridine + 2,6-Dimethylphenylboronic acid | 82 | organic-chemistry.org |
| (SIPr)Pd(allyl)Cl | Na₂CO₃ | 3-Bromo-imidazo[1,2-a]pyridine + Phenylboronic acid | 92 | medjchem.com |
| Pd A (α-diimine) | K₂CO₃ | 4-Bromotoluene + Phenylboronic acid | 99 | acs.org |
Mechanistic Investigations of C-H Functionalization Reactions
Direct C-H functionalization is an atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, often targeting the electron-rich C-3 position. nih.gov
One innovative approach is a catalyst-free, three-component reaction that achieves C-3 arylomethylation. The proposed mechanism proceeds as follows: nih.gov
An initial Petasis-like reaction occurs between the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid.
Under basic conditions and high temperature, the boronic acid complexes with an intermediate formed from the other two components. nih.gov
The aryl group from the boronic acid migrates to the benzylic position of the imidazo[1,2-a]pyridine. nih.gov
A final decarboxylation step generates the C-3 functionalized product. nih.gov
Visible light has also been employed to promote C-H functionalization. For example, photoredox catalysis can be used for C-H trifluoromethylation, where a photocatalyst initiates the formation of a trifluoromethyl radical, which then attacks the C-3 position. nih.gov
Radical Reaction Mechanisms in Imidazo[1,2-a]pyridine Derivatization
Radical reactions offer a powerful and complementary approach to functionalizing imidazo[1,2-a]pyridines. rsc.org These reactions are often initiated by photoredox catalysis, transition metals, or metal-free oxidation. nih.govrsc.org
A general mechanistic pathway for visible-light-induced radical functionalization at the C-3 position can be described as follows: nih.gov
Radical Generation : A photocatalyst (e.g., Eosin (B541160) B, Rose Bengal) absorbs visible light and enters an excited state. It then interacts with a radical precursor (e.g., sodium triflinate for CF₃•, or an arylsulfinic acid for ArSO₂•) via a single electron transfer (SET) process to generate the desired radical. nih.gov
Radical Addition : The generated radical adds to the nucleophilic C-3 position of the imidazo[1,2-a]pyridine ring, forming a stabilized radical intermediate. nih.gov
Oxidation and Deprotonation : The radical intermediate is then oxidized to a carbocation. This can occur through another SET process with the photocatalyst or another oxidizing species in the mixture. Finally, the carbocation undergoes deprotonation to yield the C-3 substituted imidazo[1,2-a]pyridine and regenerate the aromatic system. nih.gov
This strategy has been successfully applied to a variety of transformations, as summarized in the table below.
| Functionalization Type | Radical Source | Catalyst/Conditions | Position | Reference |
|---|---|---|---|---|
| Trifluoromethylation | CF₃SO₂Na | Ru(bpy)₃Cl₂, visible light | C-3 | nih.gov |
| Perfluoroalkylation | Perfluoroalkyl iodides | Visible light, EDA complex | C-3 | nih.gov |
| Aminoalkylation | N-phenyltetrahydroisoquinoline | Rose Bengal, visible light, O₂ | C-3 | nih.gov |
| Sulfenylation | Arylsulfinic acids | Eosin B, visible light, TBHP | C-3 | nih.gov |
Research Applications and Foundational Contributions of Imidazo 1,2 a Pyridin 7 Ylboronic Acid
Advanced Organic Synthesis as a Building Block
The primary utility of Imidazo[1,2-a]pyridin-7-ylboronic acid in organic synthesis is as a precursor for creating elaborate molecules. The boronic acid group is a key reactive handle, enabling its participation in powerful carbon-carbon bond-forming reactions.
This compound is instrumental in the construction of complex, multi-functionalized derivatives built upon the imidazo[1,2-a]pyridine (B132010) framework. Its most significant application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient formation of a carbon-carbon bond between the 7-position of the imidazopyridine ring and a variety of other organic molecules, such as aryl or heteroaryl halides.
For instance, a synthetic strategy analogous to the one used for preparing 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives can be employed. mdpi.com In such a synthesis, the boronic acid (or its corresponding pinacol (B44631) ester) is coupled with a halogenated quinazoline (B50416) core. This methodology enables the fusion of two distinct heterocyclic systems, leading to novel and complex molecular scaffolds. mdpi.comnih.gov The versatility of the Suzuki-Miyaura reaction means that a wide array of substituents can be introduced, allowing for the fine-tuning of the molecule's steric and electronic properties. This approach is fundamental to creating libraries of compounds for further research and development. mdpi.com
Beyond simple coupling, this compound can be a key starting material for creating larger, fused heterocyclic systems where the imidazo[1,2-a]pyridine ring is integrated into a more extensive polycyclic structure. The boronic acid can be used to introduce a reactive group that subsequently participates in an intramolecular cyclization or cascade reaction to form new rings.
An example of this concept is seen in the synthesis of fluorescent probes where a fused imidazopyridine scaffold is created via a cascade cyclization. nih.govrsc.org While the specific starting material may differ, the principle involves strategically placing functional groups that react in sequence to build the final fused architecture. nih.gov The boronic acid at the 7-position provides a reliable anchor point to introduce a side chain that can be designed to undergo a planned cyclization, thereby yielding novel polycyclic aromatic systems with unique electronic and photophysical properties. nih.govresearchgate.net
Contributions to Medicinal Chemistry Research and Scaffold Exploration
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org this compound provides a direct route to explore the chemical space around this important core.
A cornerstone of modern drug discovery is the generation and screening of chemical libraries. This compound is an ideal starting point for creating such libraries. Using high-throughput synthesis techniques, the boronic acid can be reacted with a large and diverse collection of coupling partners (e.g., various substituted aryl halides) to rapidly generate a multitude of distinct 7-substituted imidazo[1,2-a]pyridine derivatives.
This approach was effectively used in the development of potential PI3Kα inhibitors, where a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized to explore their anticancer activity. mdpi.comnih.gov A similar library based on the 7-substituted isomer could be generated from this compound to screen for activity against a wide range of biological targets, including kinases, receptors, and enzymes. nih.gov
Once a biologically active "hit" compound is identified from a screening library, the next step is to optimize its structure to improve potency and selectivity. This is achieved through Structure-Activity Relationship (SAR) studies, which systematically modify the molecule's structure and assess the impact on its biological activity. This compound is a key tool in this process for exploring modifications at the 7-position.
In a study on PI3Kα inhibitors, researchers synthesized a series of derivatives with different substituents on the quinazoline and imidazopyridine moieties and evaluated their inhibitory activity against several cancer cell lines. nih.gov This allowed them to determine which functional groups enhanced or diminished the desired biological effect. For example, compound 13k from the study, which featured a specific substitution pattern, showed exceptionally high potency with IC₅₀ values in the nanomolar range against PI3Kα and sub-micromolar activity against various cancer cell lines. nih.gov Such studies are crucial for transforming a preliminary hit into a viable drug candidate.
Table: SAR Findings for PI3Kα Inhibitor Analogs Data is illustrative of SAR studies on the imidazo[1,2-a]pyridine scaffold, based on findings for the 6-substituted isomer.
| Compound | Modification | PI3Kα IC₅₀ (nM) | HCC827 Cell Line IC₅₀ (μM) |
| HS-173 (Control) | Reference Inhibitor | 1.87 | 0.17 |
| 13k | Optimized Quinazoline & Imidazopyridine Substitution | 1.94 | 0.09 |
| 10a | Ethyl Ester Substitution | >1000 | 1.63 |
| This table is based on data for 6-substituted imidazopyridine derivatives to illustrate the principles of SAR studies. nih.gov |
Chemical probes are essential tools for studying cellular processes. These molecules are designed to interact with a specific biological target and produce a measurable signal, such as fluorescence. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent fluorophore for developing such probes. nih.govnih.gov
This compound serves as a versatile starting point for creating these probes. The boronic acid group can be used to attach moieties that can bind to specific analytes, such as metal ions. For example, a fused imidazopyridine system was designed as a fluorescent sensor that could selectively detect Iron (Fe³⁺) and Mercury (Hg²⁺) ions in aqueous solutions and even within living HeLa cells. nih.govrsc.org The probe exhibited a "turn-on" fluorescence for Fe³⁺ and a "turn-off" response for Hg²⁺, with very low detection limits. rsc.org The ability to introduce functionality at a specific site, such as the 7-position via the boronic acid, is critical for orienting the binding and signaling components of the probe correctly.
Table: Characteristics of an Imidazopyridine-Based Fluorescent Probe Data from a probe based on a fused imidazopyridine scaffold, demonstrating the application potential.
| Analyte | Fluorescence Response | Limit of Detection (LOD) |
| Fe³⁺ | Turn-on | 4.0 ppb |
| Hg²⁺ | Turn-off | 1.0 ppb |
| This table is based on data for a fused imidazopyridine fluorescent sensor. nih.govrsc.org |
Innovations in Materials Science and Advanced Functional Materials
The unique structural and electronic properties of the imidazo[1,2-a]pyridine scaffold, combined with the reactive potential of the boronic acid group, position this compound as a valuable precursor in the synthesis of advanced functional materials. chemimpex.comresearchgate.netrsc.org The inherent fluorescence of the imidazo[1,2-a]pyridine core is a particularly noteworthy feature, paving the way for its use in photoactive and luminescent materials. mdpi.com
The development of highly sensitive and selective chemical sensors is a critical area of research in environmental monitoring, industrial process control, and biomedical diagnostics. The imidazo[1,2-a]pyridine framework has been successfully utilized in the design of fluorescent chemosensors. rsc.org For instance, novel sensors based on this scaffold have demonstrated significant fluorescence enhancement in the presence of specific metal ions, such as Zn²⁺, with detection limits reaching the nanomolar range. rsc.orgresearchgate.net
The underlying mechanism for this sensing capability often involves an intramolecular charge transfer (ICT) process upon metal ion binding, leading to observable shifts in absorption and emission spectra. rsc.org While direct research on this compound for this purpose is emerging, its structural similarity to other imidazo[1,2-a]pyridine-based sensors suggests its high potential as a building block for creating new probes. The boronic acid moiety can be strategically functionalized to tune the sensor's selectivity and sensitivity for various analytes. Furthermore, imidazo[1,2-a]pyridine-functionalized dyes have been developed for the naked-eye detection of ions like Hg²⁺ and have been successfully applied in cell imaging and on test strips. rsc.org
Table 1: Examples of Imidazo[1,2-a]pyridine-based Sensors
| Sensor Name | Analyte Detected | Detection Limit | Reference |
|---|---|---|---|
| L1 | Zn²⁺ | 6.8 x 10⁻⁸ M | rsc.org |
| Rh-Ip-Hy | Hg²⁺ | Not specified | rsc.org |
| IMP-Py | Diethylcyanophosphonate (DCNP) | 16.9 nM | researchgate.net |
Boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. medjchem.commdpi.comnih.gov this compound serves as a versatile building block in this context, enabling the introduction of the imidazo[1,2-a]pyridine moiety into more complex molecular architectures. medjchem.com This is particularly significant as the resulting compounds can themselves possess catalytic activity or act as ligands for catalytic metal centers.
The synthesis of functionalized imidazo[1,2-a]pyridines often relies on catalytic methods, and the development of catalyst-free or more efficient catalytic systems is an active area of research. nih.govresearchgate.netmdpi.com For example, innovative, catalyst-free, three-component reactions involving boronic acids have been developed to functionalize the C-3 position of imidazo[1,2-a]pyridines. nih.gov The ability to readily participate in such reactions makes this compound a valuable tool for generating libraries of diverse compounds for high-throughput screening in drug discovery and catalyst development.
Utility in Diagnostics Research
The application of imidazo[1,2-a]pyridine derivatives extends into the realm of medical diagnostics. The inherent biocompatibility and unique photophysical properties of this scaffold make it an attractive candidate for developing diagnostic probes and imaging agents. chemimpex.com The closely related Imidazo[1,2-a]pyridine-6-boronic acid has been noted for its potential use in formulating diagnostic agents that can aid in the detection of specific biomolecules. chemimpex.com This suggests a strong parallel for the utility of the 7-ylboronic acid isomer in similar applications.
Furthermore, the anti-cancer properties of novel imidazo[1,2-a]pyridine derivatives are being actively investigated, with studies showing their ability to inhibit cancer cell growth and induce apoptosis. nih.gov The development of such therapeutic agents often goes hand-in-hand with the creation of diagnostic tools to monitor disease progression and treatment efficacy. The use of imidazo[1,2-a]pyridine-based compounds in cell imaging further underscores their potential in diagnostics, allowing for the visualization of cellular processes and the tracking of drug molecules within biological systems. mdpi.comrsc.org
Spectroscopic Characterization and Computational Chemical Analysis
Spectroscopic Analysis of Imidazo[1,2-a]pyridin-7-ylboronic Acid Derivatives
Spectroscopic methods provide empirical data on the molecular structure and properties of newly synthesized compounds. Techniques such as NMR, Mass Spectrometry, and X-ray Crystallography are routinely used to provide a complete structural profile of imidazo[1,2-a]pyridine (B132010) derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the imidazo[1,2-a]pyridine scaffold. Both ¹H and ¹³C NMR are used to map the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment. dtic.mil
In ¹H NMR spectra of imidazo[1,2-a]pyridine derivatives, the protons on the heterocyclic core exhibit characteristic chemical shifts. For instance, studies on various derivatives show that the protons of the pyridine (B92270) and imidazole (B134444) rings resonate in distinct regions of the spectrum, and their coupling patterns provide information about their relative positions. dtic.miltci-thaijo.org The chemical shifts are significantly influenced by the nature and position of substituents on the bicyclic ring. dtic.mil
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The quaternization of nitrogen atoms and the presence of electron-withdrawing or electron-donating groups can cause significant upfield or downfield shifts, which are predictable and aid in confirming the structure. dtic.mil For example, in a series of 7-methyl-2-phenylimidazo[1,2-a]pyridine (B182874) derivatives, the carbon atoms of the core structure were fully assigned using a combination of ¹H, ¹³C, and two-dimensional NMR experiments. tci-thaijo.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Imidazo[1,2-a]pyridine Derivatives Data is generalized from reported values for various derivatives to illustrate typical ranges.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2/C-2 | ~7.80 - 8.10 (singlet) | ~108 - 110 |
| H-3/C-3 | ~7.50 - 7.80 (singlet) | ~143 - 146 |
| H-5/C-5 | ~7.90 - 8.60 (doublet) | ~125 - 128 |
| H-6/C-6 | ~6.60 - 7.00 (doublet or triplet) | ~112 - 116 |
| H-7/C-7 | ~7.20 - 7.60 (multiplet) | ~125 - 127 |
| H-8/C-8 | ~7.40 - 7.70 (doublet) | ~117 - 118 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents attached to the imidazo[1,2-a]pyridine core. Data compiled from studies on various derivatives. tci-thaijo.orgnih.govrsc.org
Mass spectrometry is a critical analytical tool used to confirm the molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) combined with high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, which are used to validate the molecular formula of a synthesized compound. rsc.orgnih.gov
For the related isomer, imidazo[1,2-a]pyridine-6-boronic acid, the molecular formula is C₇H₇BN₂O₂, corresponding to a molecular weight of approximately 161.96 g/mol . chemimpex.comuni.lu MS analysis of a sample of this compound would be expected to show a prominent ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 163.0673). uni.lu Researchers synthesizing new derivatives routinely use MS to confirm that the target molecule has been formed, often by identifying the molecular ion peak in the resulting spectrum. nih.gov
Table 2: Key Mass Spectrometry Data for Imidazo[1,2-a]pyridine Boronic Acid Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-6-ylboronic acid | C₇H₇BN₂O₂ | 161.96 | 162.06006 |
| Imidazo[1,2-a]pyridin-2-ylboronic acid | C₇H₇BN₂O₂ | 161.96 | Not specified |
| (7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid | C₈H₉BN₂O₂ | Not specified | 176.07571 |
Data sourced from chemical databases and literature. chemimpex.comuni.lunih.govuni.lu
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering an unambiguous confirmation of the compound's constitution and stereochemistry.
While the specific crystal structure for this compound is not widely published, studies on related derivatives have successfully employed this method. For example, the structures of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were determined by single-crystal X-ray analysis, which was crucial for understanding their molecular conformation and intermolecular interactions in the solid state. nih.gov Such analyses reveal the planarity of the fused ring system and the orientation of substituents, which can be correlated with the compound's physical properties and biological activity.
Computational Chemistry and Theoretical Modeling
Computational methods are powerful tools for investigating the properties of molecules like this compound at a theoretical level, providing insights that complement experimental findings.
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of imidazo[1,2-a]pyridine derivatives. researchgate.netrdd.edu.iq These calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govrdd.edu.iq
The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. rdd.edu.iq A smaller gap suggests the molecule is more reactive. MEP maps visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets. nih.gov For a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivatives, DFT calculations were used to obtain local atomic reactivity indices, which were then correlated with their antiviral activity. researchgate.net
Table 3: Representative Quantum Chemical Parameters Calculated via DFT for an Imidazo[1,2-a]pyridine Derivative Data from a theoretical study on 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a] pyridine-3-yl methylene]-phenyl-amine (BDIPMA) in a vacuum.
| Parameter | Calculated Value |
|---|---|
| E HOMO (eV) | -6.228 |
| E LUMO (eV) | -1.938 |
| ΔE HOMO-LUMO (eV) | 4.290 |
| Dipole Moment (μ, Debye) | 3.085 |
Data adapted from a study on a related imidazo[1,2-a]pyridine derivative. rdd.edu.iq
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to understand the structural basis of a compound's biological activity and to guide the design of more potent derivatives.
Numerous studies have performed molecular docking on imidazo[1,2-a]pyridine derivatives to investigate their binding modes with various protein targets. nih.gov For example, derivatives have been docked into the active sites of enzymes implicated in cancer, such as oxidoreductase and microtubule affinity regulating kinase 4 (MARK4). nih.govresearchgate.netasianpubs.org These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.net In one study, a novel imidazo[1,2-a]pyridine derivative demonstrated a high binding affinity of -9.207 kcal/mol with oxidoreductase, forming interactions with key residues like His 222, Tyr 216, and Lys 270. researchgate.netasianpubs.org Such findings are crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound to enhance its binding affinity and selectivity. nih.gov
Table 4: Example of Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives with Protein Targets
| Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | -8.1 to -10.4 | Not specified in abstract |
| 1-(4-phenoxyphenyl)ethan-1-one based | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| N-(p tolyl)imidazo[1,2-a]pyridin-3-amine | NF-κB p50 | Not specified | Interaction predicted |
Data compiled from docking studies on various imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. For the imidazo[1,2-a]pyridine class of compounds, QSAR studies have been instrumental in designing derivatives with enhanced therapeutic properties.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential activities based on studies of related compounds. For instance, 2D-QSAR studies on imidazoquinazoline derivatives have been used to develop predictive models for their antitumor activity. nih.gov These models often utilize various molecular descriptors to establish a mathematical relationship with biological activity.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods are employed to build a model that links the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, relevant descriptors for a hypothetical QSAR model could include electronic, steric, and hydrophobic parameters. The boronic acid functional group would significantly influence these descriptors.
Table 1: Key Molecular Descriptors in QSAR Studies of Related Imidazo[1,2-a]pyridine Derivatives
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Affects interactions with biological targets. |
| Steric | Molecular weight, van der Waals volume | Influences binding affinity and accessibility to the active site. |
| Hydrophobic | LogP | Determines the compound's distribution in biological systems. |
| Topological | Connectivity indices | Describes the atomic arrangement and branching of the molecule. |
This table is illustrative and based on general QSAR principles and studies on related compounds.
The development of a robust QSAR model for this compound would be invaluable for predicting its biological activity and for the rational design of new, more potent derivatives.
Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis
MD simulations can elucidate:
The conformational flexibility of this compound in different environments.
The binding mode and affinity of the compound to a specific protein target.
The role of the boronic acid group in mediating interactions, such as forming covalent bonds with serine residues in enzyme active sites. nih.gov
A typical MD simulation protocol for studying the interaction of this compound with a target protein would involve:
System Setup: Building the initial system containing the protein, the ligand (this compound), solvent (usually water), and ions.
Force Field Selection: Choosing a suitable force field to describe the interactions between atoms. For boronic acids, specialized parameters may be required. nih.gov
Equilibration: Gradually bringing the system to the desired temperature and pressure.
Production Run: Running the simulation for a sufficient length of time to observe the desired molecular events.
Analysis: Analyzing the trajectory to extract information about binding stability, conformational changes, and key intermolecular interactions.
Table 2: Potential Parameters and Outputs of an MD Simulation for this compound
| Simulation Parameter/Output | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the protein. | Crucial for understanding binding specificity and affinity. |
| Binding Free Energy Calculation | Estimates the free energy change upon ligand binding (e.g., using MM/PBSA or MM/GBSA). | Provides a quantitative measure of binding affinity. |
This table represents a hypothetical MD simulation setup and expected outputs based on standard practices.
MD simulations, in conjunction with experimental data, can offer profound insights into the mechanism of action of this compound and guide the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing Imidazo[1,2-a]pyridin-7-ylboronic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, which involves coupling a boronic acid with a halogenated imidazo[1,2-a]pyridine precursor. Key steps include:
- Precursor preparation : Halogenation of the imidazo[1,2-a]pyridine scaffold using reagents like NBS or NCS under controlled conditions (e.g., solvent, temperature) .
- Coupling reaction : Use of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₃PO₄) in 1,4-dioxane/water under microwave irradiation (120°C, 30 min) to enhance reaction efficiency .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity. Monitor by HPLC and NMR for trace impurities .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with literature data for imidazo[1,2-a]pyridine derivatives. The boronic acid group shows characteristic B-O and B-C signals in the ¹¹B NMR spectrum .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns help identify structural motifs .
- IR Spectroscopy : Detect B-O stretching vibrations (~1340 cm⁻¹) and aromatic C-H/N-H bonds (~3100 cm⁻¹) .
Q. What are the key considerations for designing cross-coupling reactions involving this boronic acid derivative?
- Methodological Answer :
- Substrate compatibility : Ensure the coupling partner (e.g., aryl halide) is sterically and electronically compatible. Electron-deficient partners often yield higher reactivity .
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance stability and turnover .
- Solvent/base optimization : Use polar aprotic solvents (e.g., DMA) and weak bases (e.g., KOAc) to minimize boronic acid protodeboronation .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) guide the design of this compound derivatives for targeted applications?
- Methodological Answer :
- Reactivity prediction : Use density functional theory (DFT) to calculate transition states and activation energies for cross-coupling reactions, optimizing substituent effects on reactivity .
- Binding affinity studies : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) and prioritize derivatives for synthesis .
- Solvent effects : Employ COSMO-RS models to predict solubility and stability in different solvents .
Q. How should researchers address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Systematic SAR analysis : Compare structural variations (e.g., substituent position, electronic effects) across studies to identify trends in activity. For example, 8-fluoro substitutions may enhance bioavailability but reduce solubility .
- Experimental validation : Replicate key assays (e.g., antimicrobial MIC tests) under standardized conditions to resolve discrepancies in potency .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple sources and identify outliers or confounding variables .
Q. What advanced reactor designs or process control strategies improve scalability for synthesizing this compound?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., μW-assisted heating in tubular reactors) .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time tracking of reaction progress .
- Separation optimization : Apply membrane technologies (e.g., nanofiltration) for efficient boronic acid recovery and reduced solvent waste .
Q. How can experimental design (DoE) methodologies optimize reaction conditions for high-yield synthesis?
- Methodological Answer :
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial design to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst) to predict optimal conditions (e.g., 110°C, 5 mol% Pd) .
- Robustness testing : Validate optimized conditions by introducing ±10% variations in inputs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
